
Metampicillin sodium
Overview
Description
Metampicillin sodium salt is a penicillin antibiotic derived from the reaction of ampicillin with formaldehyde. It is a β-lactam antibiotic that is hydrolyzed in aqueous solutions to form ampicillin. This compound is known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metampicillin sodium salt is synthesized by reacting ampicillin with formaldehyde. The reaction involves the formation of a cyclic aminal structure, which is a key feature of metampicillin . The reaction conditions typically involve the use of aqueous solutions and controlled pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound salt involves large-scale synthesis using the same basic reaction of ampicillin with formaldehyde. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
Metampicillin sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, metampicillin is hydrolyzed to form ampicillin.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the β-lactam ring, which is a reactive site for various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water and acidic conditions (e.g., stomach acid) are common reagents and conditions for hydrolysis.
Substitution: Nucleophiles such as amines and thiols can react with the β-lactam ring under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
Chemical Properties and Mechanism of Action
Metampicillin sodium exhibits a broad spectrum of antibacterial activity and is particularly stable against bacterial penicillinases. It functions primarily as an inhibitor of cell wall biosynthesis, which is critical for bacterial growth and reproduction. Upon administration, metampicillin is hydrolyzed in aqueous solutions to release ampicillin, which is the active form responsible for its antibacterial effects .
Clinical Applications
- Treatment of Biliary Tract Infections :
- Intramuscular Administration :
- In Vitro Activity :
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that:
- After oral administration, metampicillin is not detected in blood or urine; instead, only ampicillin appears, indicating that metampicillin may act as a prodrug .
- Following intramuscular injection, both metampicillin and ampicillin are present in the blood within 30 minutes, demonstrating rapid absorption and bioavailability .
Case Study 1: Efficacy in Biliary Infections
A clinical trial involving patients with biliary tract infections treated with this compound showed significant improvement in symptoms and reduction in infection markers compared to control groups receiving standard treatment. The study highlighted the compound's superior accumulation in bile as a key factor for its effectiveness .
Case Study 2: Comparative Study with Ampicillin
In a comparative study assessing the efficacy of metampicillin versus ampicillin in treating urinary tract infections, metampicillin demonstrated comparable results but with fewer side effects related to gastrointestinal disturbances. This suggests that metampicillin may offer a safer alternative for patients sensitive to traditional penicillins .
Mechanism of Action
Metampicillin sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan, which is essential for cell wall integrity. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: A direct precursor and hydrolysis product of metampicillin sodium salt.
Penicillin G: Another β-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Amoxicillin: A β-lactam antibiotic with a broader spectrum of activity compared to ampicillin.
Uniqueness
This compound salt is unique due to its cyclic aminal structure, which provides stability and allows for controlled hydrolysis to ampicillin. This feature makes it a valuable compound for studying the reactivity and stability of β-lactam antibiotics .
Biological Activity
Metampicillin sodium, a β-lactam antibiotic derived from ampicillin, exhibits significant biological activity primarily through its antibacterial properties. This article delves into the mechanisms, efficacy, and clinical applications of this compound, supported by data tables and relevant case studies.
This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), crucial enzymes in the peptidoglycan cross-linking process essential for maintaining bacterial cell wall integrity. The inhibition of PBPs leads to cell lysis and death of the bacteria, making metampicillin effective against a range of gram-positive and some gram-negative bacteria .
Metampicillin is synthesized through the reaction of ampicillin with formaldehyde, resulting in a cyclic aminal structure. NMR studies have confirmed the stability of this compound in aqueous solutions, although it can undergo hydrolysis to revert to ampicillin under certain conditions .
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉N₃NaO₅S |
Molecular Weight | 373.38 g/mol |
Solubility | Soluble in water |
pH (1% solution) | 6.0 - 8.0 |
Biological Activity and Efficacy
Metampicillin has been studied for its effectiveness against various bacterial strains. Its spectrum includes common pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. However, resistance among certain strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses significant challenges.
Case Study: Efficacy Against Infections
In a clinical trial involving patients with biliary infections, this compound was administered intravenously. The study reported a successful resolution of infection in 85% of cases within two weeks of treatment, demonstrating its clinical efficacy .
Resistance Mechanisms
Despite its effectiveness, the emergence of antibiotic resistance remains a critical concern. Studies indicate that bacterial resistance to metampicillin can occur through:
- β-lactamase production : Enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective.
- Alteration of PBPs : Mutations in PBPs can reduce binding affinity for metampicillin.
Table 2: Resistance Mechanisms
Mechanism | Description |
---|---|
β-lactamase production | Enzymatic breakdown of β-lactam antibiotics |
Altered PBPs | Mutations leading to decreased drug binding |
Efflux pumps | Increased expulsion of the drug from bacterial cells |
Clinical Applications
This compound is utilized primarily in treating infections caused by susceptible organisms. Its applications include:
- Biliary tract infections : Effective against pathogens commonly found in biliary infections.
- Skin and soft tissue infections : Particularly those caused by gram-positive cocci.
- Prophylaxis : Used in surgical settings to prevent postoperative infections.
Properties
CAS No. |
6489-61-8 |
---|---|
Molecular Formula |
C17H18N3NaO4S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H19N3O4S.Na/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9;/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24);/q;+1/p-1/t10-,11-,12+,15-;/m1./s1 |
InChI Key |
CRTBAVDGJWEWNJ-GKANRWTBSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+] |
Key on ui other cas no. |
6489-61-8 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
6-(2-methyleneamino-2-phenylacetamido)penicillanic acid Magnipen Metakes metampicillin metampicillin sodium methampicillin methampicillin, calcium salt (2:1), (2S-(2alpha,5alpha,6beta(S*)))-isomer methampicillin, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer methampicillin, sodium salt Serfabiotic Suvipen |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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